N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse structural components, which include aromatic rings, a triazole moiety, and a pyrazine ring. This compound is classified as a sulfanyl-acetamide derivative and is of significant interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize specific reagents and conditions tailored to yield the desired product efficiently. It is available for purchase from chemical suppliers and research institutions that specialize in organic compounds.
This compound falls under the category of triazole-containing compounds, which are known for their pharmacological properties. It is also categorized as an acetamide due to the presence of the acetamide functional group.
The synthesis of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to ensure high purity and yield of the final product.
The molecular formula of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is .
Property | Value |
---|---|
Molecular Weight | 394.5 g/mol |
IUPAC Name | N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI Key | CZETUEVCRAKSAD-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C |
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism by which N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3 yl]sulfanyl}acetamide exerts its biological effects largely depends on its application in medicinal chemistry. It is believed to interact with specific molecular targets such as enzymes or receptors:
The compound exhibits characteristics typical of organic molecules with significant aromatic content:
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents used in organic synthesis. Detailed studies would provide insights into its behavior under different pH levels and temperatures.
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1 yl)-5-(pyrazin - 2 - yl)-4H - 1 , 2 , 4 - triazol - 3 - yl ]sulfanyl}acetamide has potential applications in various scientific fields:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7